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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

Cat. No.: B3058898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally distinct

aldehydes: 4,4-dimethylpentanal and pivalaldehyde. The information presented herein is

intended to assist researchers and professionals in the fields of organic synthesis and drug

development in understanding the divergent reaction pathways dictated by subtle variations in

molecular architecture.

Introduction to 4,4-Dimethylpentanal and
Pivalaldehyde
4,4-Dimethylpentanal and pivalaldehyde (2,2-dimethylpropanal) are both aliphatic aldehydes,

yet their reactivity profiles differ significantly due to the presence or absence of α-hydrogens

and the degree of steric hindrance around the carbonyl group. Pivalaldehyde possesses a

bulky tert-butyl group directly attached to the carbonyl carbon, rendering it sterically hindered

and devoid of α-hydrogens.[1] In contrast, 4,4-dimethylpentanal has a neopentyl group, which

is also bulky but situated further from the carbonyl functional group, and critically, it possesses

two α-hydrogens.[2][3] These structural nuances are the primary determinants of their chemical

behavior.
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A summary of key physical and spectroscopic properties for 4,4-dimethylpentanal and

pivalaldehyde is presented below. This data is essential for the identification and

characterization of these compounds in a laboratory setting.

Property 4,4-Dimethylpentanal Pivalaldehyde

CAS Number 926-36-3[2] 630-19-3[4]

Molecular Formula C7H14O[2] C5H10O[4]

Molecular Weight 114.19 g/mol [5] 86.13 g/mol [6]

Boiling Point 136-137 °C[7] 74 °C[8]

Density 0.807 g/cm³ (Predicted)[7] 0.793 g/mL at 25 °C[4]

¹H NMR (δ, ppm)

9.76 (t, 1H), 2.40 (m, 2H), 1.55

(m, 2H), 0.90 (s, 9H)

(Predicted)

9.47 (s, 1H), 1.06 (s, 9H)[9]

¹³C NMR (δ, ppm)

202.8, 53.2, 46.9, 30.3, 29.2

(Predicted from similar

structures)

205.5, 42.9, 26.5[10]

Comparative Reactivity
The fundamental difference in the reactivity of 4,4-dimethylpentanal and pivalaldehyde stems

from the presence of α-hydrogens in the former and their absence in the latter.

4,4-Dimethylpentanal: Possessing α-hydrogens, this aldehyde can be deprotonated at the

α-position by a base to form an enolate. This enolate is a key intermediate that can act as a

nucleophile, leading to classic carbonyl addition reactions such as the Aldol Condensation.

Pivalaldehyde: Lacking α-hydrogens, pivalaldehyde cannot form an enolate. In the presence

of a strong base, it undergoes a disproportionation reaction known as the Cannizzaro

Reaction, where one molecule is reduced to an alcohol and another is oxidized to a

carboxylic acid.[6]

The steric bulk of the neopentyl group in 4,4-dimethylpentanal is further from the carbonyl

carbon compared to the tert-butyl group in pivalaldehyde. This suggests that nucleophilic attack
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on the carbonyl carbon of 4,4-dimethylpentanal might be slightly less hindered than in

pivalaldehyde, although both are considered sterically demanding substrates.

Key Reaction Pathways
The divergent reactivity is best illustrated by their characteristic reactions under basic

conditions.

Aldol Condensation of 4,4-Dimethylpentanal
4,4-dimethylpentanal, having α-hydrogens, is expected to undergo a base-catalyzed aldol

condensation. The reaction proceeds via the formation of an enolate which then attacks the

carbonyl group of another molecule of the aldehyde.
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Caption: Base-catalyzed aldol condensation mechanism for an enolizable aldehyde.
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Cannizzaro Reaction of Pivalaldehyde
Pivalaldehyde, being non-enolizable, undergoes the Cannizzaro reaction in the presence of a

strong base. This reaction involves a hydride transfer between two molecules of the aldehyde.
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Caption: Mechanism of the Cannizzaro reaction for a non-enolizable aldehyde.

Experimental Protocols
The following are representative experimental protocols for the characteristic reactions of

enolizable and non-enolizable aldehydes.

General Protocol for Aldol Condensation
This protocol is a general procedure for the base-catalyzed aldol condensation of an aldehyde

possessing α-hydrogens.

Materials:

Aldehyde (e.g., 4,4-dimethylpentanal)

Ethanol (95%)
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Sodium hydroxide solution (e.g., 10% aqueous)

Stirring apparatus

Ice bath

Filtration apparatus

Procedure:

Dissolve the aldehyde in ethanol in a round-bottom flask equipped with a stirrer.

Cool the solution in an ice bath.

Slowly add the sodium hydroxide solution to the cooled, stirring solution.

Continue stirring at room temperature for a specified time (e.g., 1-2 hours). The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the product by column chromatography or recrystallization.

General Protocol for the Cannizzaro Reaction
This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable

aldehyde.

Materials:

Aldehyde (e.g., Pivalaldehyde)

Concentrated potassium hydroxide solution

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stirring apparatus

Separatory funnel

Diethyl ether

Hydrochloric acid (concentrated)

Procedure:

Place the aldehyde in a flask and add the concentrated potassium hydroxide solution.

Stir the mixture vigorously at room temperature. The reaction is often exothermic.

Continue stirring until the reaction is complete (typically several hours to overnight).

Add water to dissolve the potassium salt of the carboxylic acid.

Transfer the mixture to a separatory funnel and extract the alcohol with diethyl ether.

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate

the carboxylic acid.

Collect the carboxylic acid by filtration.

Wash the ether layer containing the alcohol with water, dry over anhydrous sodium sulfate,

and evaporate the solvent to isolate the alcohol.

Conclusion
The reactivity of 4,4-dimethylpentanal and pivalaldehyde is a clear illustration of how subtle

structural differences can lead to distinct chemical pathways. The presence of α-hydrogens in

4,4-dimethylpentanal facilitates enolate formation and subsequent aldol-type reactions, which

are crucial for carbon-carbon bond formation in organic synthesis. Conversely, the absence of

α-hydrogens in pivalaldehyde directs its reactivity towards the Cannizzaro reaction under basic

conditions, a useful transformation for the synthesis of alcohols and carboxylic acids from a

single aldehyde precursor. Understanding these fundamental differences is paramount for the

strategic design of synthetic routes in pharmaceutical and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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